molecular formula C19H17ClN2O2S B3659256 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(3,5-dimethylphenoxy)acetamide

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(3,5-dimethylphenoxy)acetamide

Cat. No.: B3659256
M. Wt: 372.9 g/mol
InChI Key: OGUVZOKIUMQWPF-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(3,5-dimethylphenoxy)acetamide is a complex organic compound characterized by its thiazole ring and chlorophenyl group

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(3,5-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-12-7-13(2)9-16(8-12)24-10-18(23)22-19-21-17(11-25-19)14-3-5-15(20)6-4-14/h3-9,11H,10H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUVZOKIUMQWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(3,5-dimethylphenoxy)acetamide typically involves multiple steps. One common approach is the reaction of 4-chlorophenyl-1,3-thiazol-2-amine with 2-(3,5-dimethylphenoxy)acetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation, and at a temperature range of 0-5°C to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can be performed on the chlorophenyl group.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Thiazole sulfoxides or sulfones.

  • Reduction: Reduced chlorophenyl derivatives.

  • Substitution: Substituted thiazoles.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiazole ring is particularly useful in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, the compound has been studied for its antimicrobial and antiproliferative properties. It has shown promise in combating bacterial and fungal infections, as well as in inhibiting the growth of cancer cells.

Medicine: The compound's potential medicinal applications include its use as an antimicrobial agent and an anticancer drug. Its ability to target specific molecular pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of various chemicals, including dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(3,5-dimethylphenoxy)acetamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring plays a crucial role in binding to enzymes or receptors, leading to the inhibition of certain biological processes. The exact molecular pathways involved depend on the specific application, but common targets include bacterial cell wall synthesis enzymes and cancer cell proliferation pathways.

Comparison with Similar Compounds

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar structure with a bromophenyl group instead of chlorophenyl.

  • N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide: Similar structure with a methoxy group instead of dimethyl groups.

  • N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2,6-dimethylphenoxy)acetamide: Similar structure with a different position of the methyl groups on the phenoxy ring.

Uniqueness: N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(3,5-dimethylphenoxy)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to interact with a wide range of biological targets makes it a versatile compound in scientific research and industrial applications.

This comprehensive overview highlights the significance of this compound in various fields. Its unique structure and diverse applications make it a valuable compound for future research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(3,5-dimethylphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(3,5-dimethylphenoxy)acetamide

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